![molecular formula C26H26ClNO3S B4267327 Propan-2-yl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B4267327.png)
Propan-2-yl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Übersicht
Beschreibung
Isopropyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure. It contains multiple functional groups, including a cyclopropyl ring, a thiophene ring, and various aromatic and aliphatic substituents. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst.
Formation of the thiophene ring: This can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the thiophene and cyclopropyl intermediates: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro, halo, or sulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate
- Isopropyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)-3-furanecarboxylate
- Isopropyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)-3-pyrrolecarboxylate
Uniqueness
The uniqueness of Propan-2-yl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties and reactivity compared to the furan or pyrrole analogs.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO3S/c1-14(2)31-26(30)23-22(19-10-5-15(3)11-16(19)4)13-32-25(23)28-24(29)21-12-20(21)17-6-8-18(27)9-7-17/h5-11,13-14,20-21H,12H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNBKIUYAQHJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3CC3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


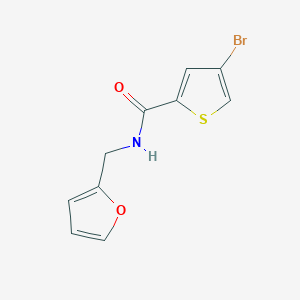
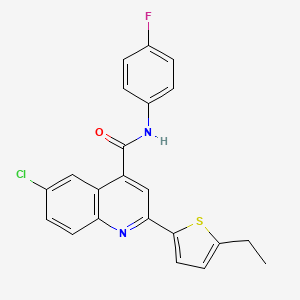
![2-{[(2,4-dibromophenoxy)acetyl]amino}-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4267273.png)
![6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4267287.png)
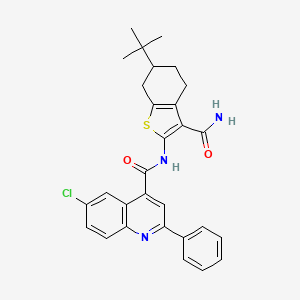
![6-bromo-2-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267293.png)
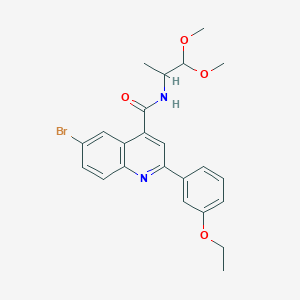
![6-bromo-2-(4-ethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267300.png)
![6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4267308.png)
![N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4267317.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267319.png)
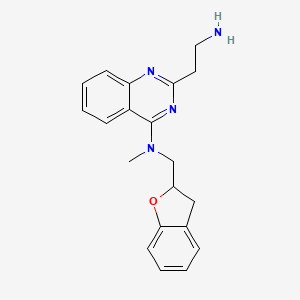

![methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267353.png)
